9-(3,5-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
The compound 9-(3,5-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one belongs to the chromeno-oxazin family, characterized by a fused chromene-oxazine ring system. Its structure features a 3,5-dimethylphenyl substituent at position 9 and a propyl chain at position 2. Chromeno-oxazin derivatives are frequently studied for their diverse bioactivities, including enzyme inhibition, anticancer, and antimicrobial effects .
Properties
Molecular Formula |
C22H23NO3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
9-(3,5-dimethylphenyl)-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C22H23NO3/c1-4-5-16-11-21(24)26-22-18(16)6-7-20-19(22)12-23(13-25-20)17-9-14(2)8-15(3)10-17/h6-11H,4-5,12-13H2,1-3H3 |
InChI Key |
GDSIAESOQUVYKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC(=CC(=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,5-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step reactions. One common method includes the condensation of β-naphthol with aromatic aldehydes and urea under solvent-free conditions, catalyzed by pyridinium-based ionic liquids . This method offers good to excellent yields and is environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
9-(3,5-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
9-(3,5-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(3,5-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit inflammatory responses by suppressing the NF-κB and MAPK signaling pathways . This inhibition reduces the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Their Implications
Aromatic Substituents:
- 3,5-Dimethylphenyl (Target Compound): The electron-donating methyl groups enhance lipophilicity and may improve membrane permeability compared to polar substituents.
- 3-Methoxybenzyl () : The methoxy group introduces polarity and hydrogen-bonding capacity, which could increase solubility but reduce blood-brain barrier penetration compared to the dimethylphenyl group .
- This substitution also raises lipophilicity significantly .
- Benzodioxin () : The oxygen-rich benzodioxin ring may improve water solubility and π-π stacking interactions in biological systems .
Alkyl Chains:
Physicochemical Properties
*Estimated based on structural similarity to .
Biological Activity
The compound 9-(3,5-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a member of the chromeno[8,7-e][1,3]oxazin-2-one family. This class of compounds has garnered attention due to their potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of . Its structure features a chromene ring fused with an oxazine ring and is substituted with a 3,5-dimethylphenyl group and a propyl group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| IUPAC Name | 9-(3,5-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one |
| InChI Key | RGDZHCYVWIXNHE-UHFFFAOYSA-N |
Mechanisms of Biological Activity
The biological activities of chromeno[8,7-e][1,3]oxazin-2-one derivatives are attributed to several mechanisms:
- Antioxidant Activity : These compounds exhibit significant radical scavenging properties which can protect cells from oxidative stress.
- Antimicrobial Properties : Studies indicate that certain derivatives possess inhibitory effects against various bacterial strains and fungi.
- Anticancer Effects : Preliminary research suggests that these compounds may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death.
Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various chromeno[8,7-e][1,3]oxazin-2-one derivatives, it was found that specific substitutions significantly enhanced their activity against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Anticancer Activity
Research conducted on the anticancer potential of this compound revealed that it could inhibit the proliferation of human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involved the activation of caspase pathways leading to apoptosis.
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
